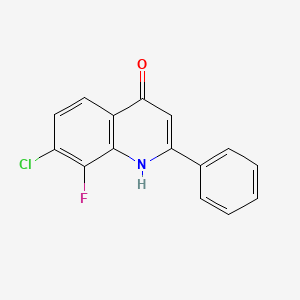
7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one
描述
7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one, also known as 7CF2PQ, is a heterocyclic compound that has been studied extensively due to its diverse applications in various fields, such as medicinal chemistry, materials science, and biochemistry. It is a synthesized compound that consists of a benzene ring with a nitrogen atom at the center, two chlorine atoms, and a fluorine atom. 7CF2PQ has a wide range of properties, including high solubility in water, good thermal stability, and excellent photostability. In addition, it has been found to be a potent inhibitor of various enzymes, including cytochrome P450s, and has been used in various biochemical and physiological studies.
科学研究应用
Antibacterial Properties :
- A study by Kuramoto et al. (2003) highlighted the potent antibacterial activities of certain derivatives, particularly against Gram-positive and Gram-negative bacteria. One compound was found to be significantly more potent than trovafloxacin against clinical isolates, like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
- Al-Hiari et al. (2007) synthesized 8-nitrofluoroquinolone models with antibacterial properties, where the introduction of substituted primary amine appendages at the C-7 position gave derivatives with interesting activity against Gram-positive and/or Gram-negative strains (Al-Hiari et al., 2007).
Antioxidative and Prooxidative Effects :
- Liu et al. (2002) discussed the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes. The study suggested that the electron-attracting group at the ortho position to the hydroxy group of quinoline makes the phenoxy radical of quinoline derivatives active, influencing their role in lipid peroxidation and hemolysis (Liu et al., 2002).
Potential in Antitumor Research :
- Duarte et al. (2017) presented a method for synthesizing 4-arylselanyl-7-chloroquinolines and explored their application as acetylcholinesterase inhibitors and potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease (Duarte et al., 2017).
- Zhang et al. (2007) synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines. Some compounds were found to be quite effective, suggesting that 4-aminoquinoline could serve as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
属性
IUPAC Name |
7-chloro-8-fluoro-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO/c16-11-7-6-10-13(19)8-12(18-15(10)14(11)17)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUOLYGWXKPPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656277 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one | |
CAS RN |
867165-00-2 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


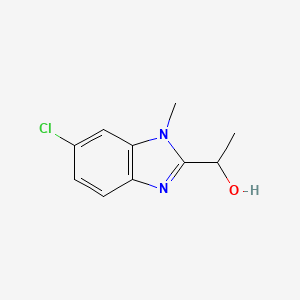
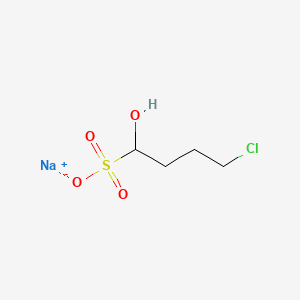
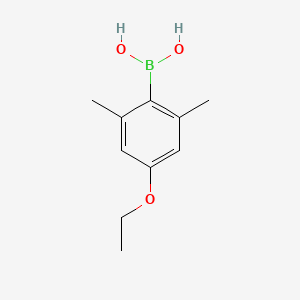
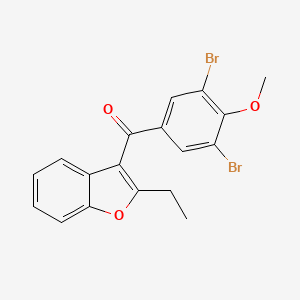
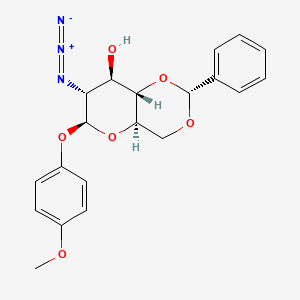
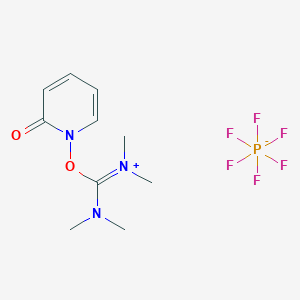
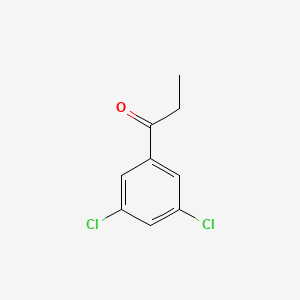
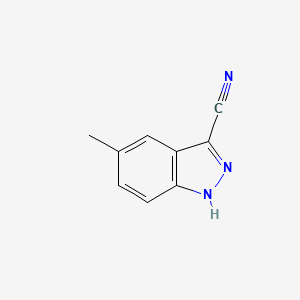
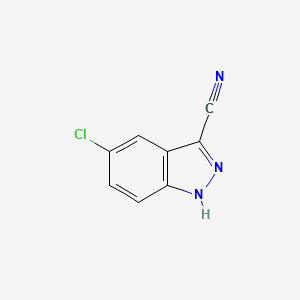
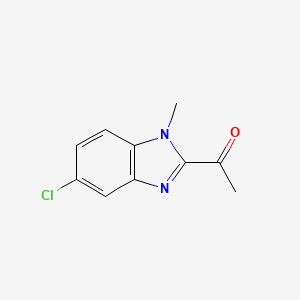
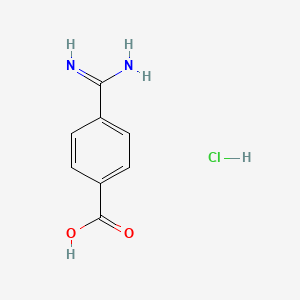
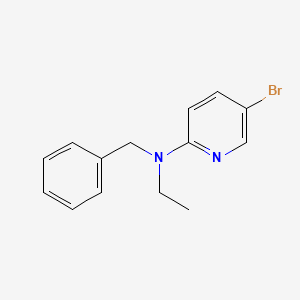
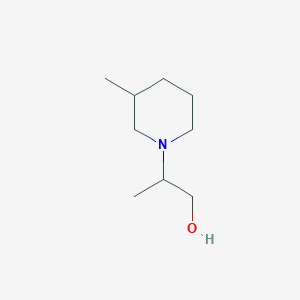
![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)